4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid
Overview
Description
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is a chemical compound with the molecular formula C12H10N2O3. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a benzoic acid moiety.
Mechanism of Action
Mode of Action
It’s known that 1,2,4-oxadiazoles, the core structure of this compound, possess hydrogen bond acceptor properties . This suggests that the compound might interact with its targets through hydrogen bonding .
Biochemical Pathways
activities . This suggests that the compound might have potential in influencing biochemical pathways related to these activities.
Result of Action
The molecular and cellular effects of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid’s action are currently unknown due to the lack of research data .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of a benzoic acid derivative with a cyclopropyl-substituted amidoxime. The reaction conditions often include the use of dehydrating agents such as acetic anhydride or phosphorus oxychloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in various substituted benzoic acid derivatives .
Scientific Research Applications
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid
- 5-(3-Cyclopropyl-[1,2,4]oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and interaction with biological targets compared to similar compounds .
Properties
IUPAC Name |
4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)9-5-1-7(2-6-9)10-13-11(17-14-10)8-3-4-8/h1-2,5-6,8H,3-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTDAESCEVFXGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649221 | |
Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915920-27-3 | |
Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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